molecular formula C25H35N5 B1227267 N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE

Cat. No.: B1227267
M. Wt: 405.6 g/mol
InChI Key: UBXVEORGGYZAAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound with a unique structure that includes a benzimidazole core, a piperidine ring, and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid. The next step involves the introduction of the piperidine ring, which can be accomplished through nucleophilic substitution reactions. Finally, the diethylamino group is introduced via alkylation reactions using diethylamine and appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of high-throughput reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or halogens in the presence of a suitable base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C25H35N5

Molecular Weight

405.6 g/mol

IUPAC Name

N-[[4-(diethylamino)phenyl]methyl]-1-(2-piperidin-1-ylethyl)benzimidazol-2-amine

InChI

InChI=1S/C25H35N5/c1-3-29(4-2)22-14-12-21(13-15-22)20-26-25-27-23-10-6-7-11-24(23)30(25)19-18-28-16-8-5-9-17-28/h6-7,10-15H,3-5,8-9,16-20H2,1-2H3,(H,26,27)

InChI Key

UBXVEORGGYZAAZ-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2CCN4CCCCC4

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2CCN4CCCCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE
Reactant of Route 2
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE
Reactant of Route 3
Reactant of Route 3
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE
Reactant of Route 4
Reactant of Route 4
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE
Reactant of Route 5
Reactant of Route 5
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE
Reactant of Route 6
Reactant of Route 6
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE

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